molecular formula C8H10BrN3O3S B2376827 5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide CAS No. 2305571-56-4

5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2376827
CAS No.: 2305571-56-4
M. Wt: 308.15
InChI Key: YVSPQARCEWCTDR-UHFFFAOYSA-N
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Description

5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring, a carboxamide group at the 3-position, and a (E)-3-methylsulfonylprop-2-enyl substituent

Preparation Methods

The synthesis of 5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Carboxamide Formation: The carboxamide group can be introduced by reacting the brominated pyrazole with an appropriate amine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Alkylation: The (E)-3-methylsulfonylprop-2-enyl substituent can be introduced through an alkylation reaction using suitable alkylating agents and base catalysts.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include sulfone derivatives, amines, and substituted pyrazoles.

Scientific Research Applications

    Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Pyrazole derivatives, including this compound, have shown promising biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymer additives.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling pathways and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide can be compared with other similar pyrazole derivatives, such as:

    5-Bromo-1H-pyrazole-3-carboxamide: Lacks the (E)-3-methylsulfonylprop-2-enyl substituent, which may result in different biological activities and chemical reactivity.

    N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide: Lacks the bromine atom at the 5-position, which may affect its interaction with molecular targets and its overall stability.

    5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole: Lacks the carboxamide group, which may influence its solubility and bioavailability.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O3S/c1-16(14,15)4-2-3-10-8(13)6-5-7(9)12-11-6/h2,4-5H,3H2,1H3,(H,10,13)(H,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSPQARCEWCTDR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=NNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=NNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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